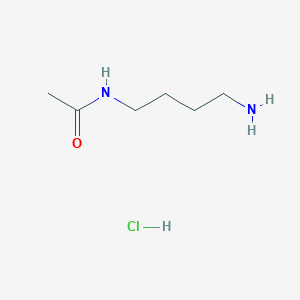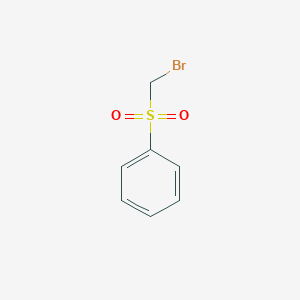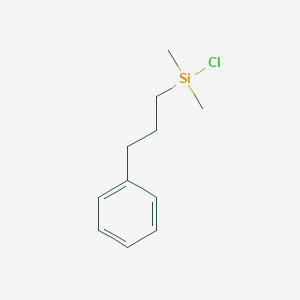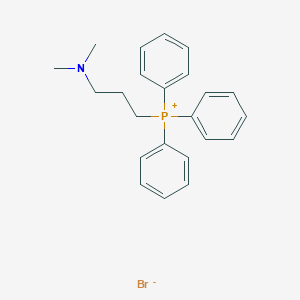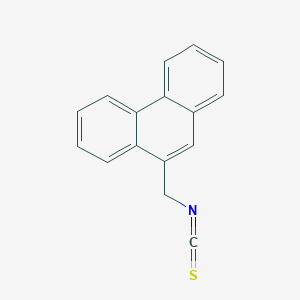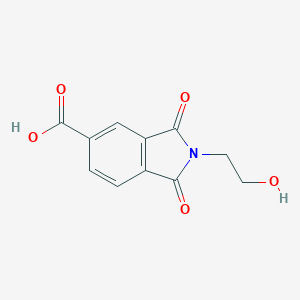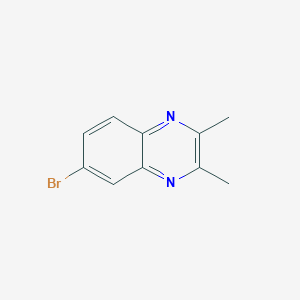
6-Bromo-2,3-dimethylquinoxaline
Descripción general
Descripción
6-Bromo-2,3-dimethylquinoxaline (6-Br-2,3-DMQX) is an organic compound that is widely used in scientific research. It is a heterocyclic compound containing both nitrogen and bromine atoms. 6-Br-2,3-DMQX is a highly versatile compound that has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Copper(I) Halide Polymers Synthesis
The reaction of 2,3-dimethylquinoxaline with copper(II) halides results in the formation of copper(I) compounds. One example is the synthesis of (dmq)Cu2X2, where dmq is 2,3-dimethylquinoxaline, and X represents halides. This process involves creating Cu4Br4 tetramers linked into chains by dmq ligands (Willett, Jeitler, & Twamley, 2001).
Coenzyme Q Synthesis
A key step in the synthesis of coenzyme Q involves the bromination of 2,3-dimethoxy-5-methyl-p-benzoquinone to produce 6-bromo-2,3-dimethoxy-5-methyl-p-benzoquinone. This intermediate is essential for creating various forms of coenzyme Q, which play a crucial role in cellular energy production (Inoue, Yamaguchi, Saito, & Sato, 1974).
Synthesis of Biologically Active Compounds
Bromo-4-iodoquinoline, synthesized from compounds including 6-bromoquinolin-4-ol, serves as an important intermediate for creating biologically active compounds like GSK2126458, which have potential therapeutic applications (Wang, Guo, Wang, Ouyang, & Wang, 2015).
Radio-Labeled Compounds for Tumor Imaging
Research on 7 6 Br-radio-labeled compounds, including those derived from 6-bromo-2,3-dimethylquinoxaline, has shown potential in identifying proliferating tumor cells using imaging techniques. These compounds are synthesized with high specific activity and demonstrate selective uptake in tumor tissue, indicating their potential in cancer diagnosis (Rowland, Tu, Xu, Ponde, Mach, & Welch, 2006).
Chromene Derivatives in Drug Development
The synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate involves reactions relevant to the development of drugs, particularly anticancer drugs, due to their biological activities. The study of kinetics and mechanisms in this synthesis is crucial for advancing drug development (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Antifungal Activity
The compound 2,3-dimethylquinoxaline, related to this compound, has been studied for its antifungal properties. This research is significant in the ongoing search for new antifungal agents to address clinical challenges posed by fungal infections (Alfadil, Alsamhan, Ali, Alkreathy, Alrabia, & Abdullah, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-2,3-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXMEAHJDKXXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346990 | |
| Record name | 6-Bromo-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18470-23-0 | |
| Record name | 6-Bromo-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 6-Bromo-2,3-dimethylquinoxaline reacts with potassium amide in liquid ammonia?
A1: The reaction of this compound with potassium amide in liquid ammonia leads to the formation of both 5-amino-2,3-dimethylquinoxaline and 6-amino-2,3-dimethylquinoxaline. This reaction proceeds through the formation of a 5,6-didehydro-2,3-dimethylquinoxaline intermediate. [, ]
Q2: What is significant about the formation of 5,6-didehydro-2,3-dimethylquinoxaline in this reaction?
A2: The isolation of both the 5-amino and 6-amino products, alongside the identification of the 5,6-didehydro-2,3-dimethylquinoxaline intermediate, provides valuable insight into the mechanism of this reaction. This suggests that the reaction doesn't proceed through a simple nucleophilic aromatic substitution. Instead, it hints at a more complex mechanism potentially involving an elimination-addition pathway. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



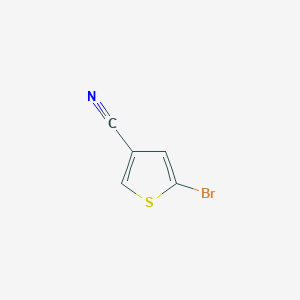

![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)
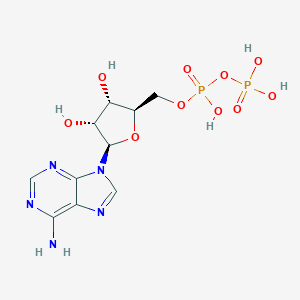
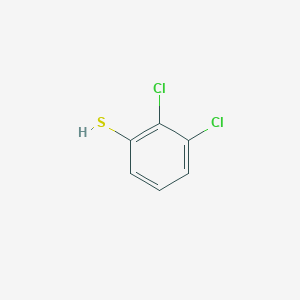
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
